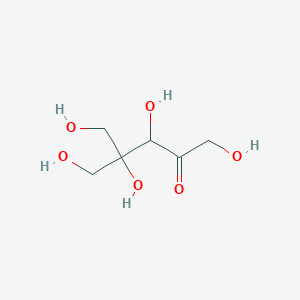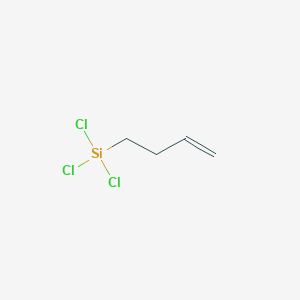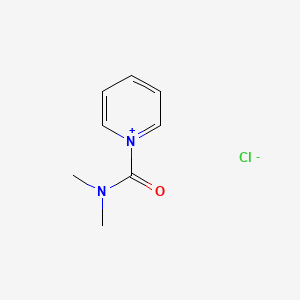![molecular formula C46H53N2O7P B14749757 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including ethers, nitriles, and phosphanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the methoxyphenyl and methoxynaphthyl groups, and the attachment of the phosphanyl and nitrile groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could be achieved through a cyclization reaction involving a diol and an appropriate leaving group.
Introduction of methoxyphenyl and methoxynaphthyl groups: These groups could be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of phosphanyl and nitrile groups: These could be introduced through nucleophilic substitution reactions using appropriate phosphanyl and nitrile precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group could be reduced to form an amine.
Substitution: The phosphanyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst could be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be used.
Major Products Formed
Oxidation: Methoxy groups could be converted to aldehydes or carboxylic acids.
Reduction: The nitrile group could be converted to an amine.
Substitution: New alkyl or acyl groups could be introduced.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound is being studied for its potential therapeutic properties, it could interact with specific enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl)phenylmethane: A simpler compound with similar methoxyphenyl groups.
3-Methoxynaphthalene: A simpler compound with a similar methoxynaphthyl group.
Di(propan-2-yl)phosphine: A simpler compound with a similar phosphanyl group.
Uniqueness
The uniqueness of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C46H53N2O7P |
|---|---|
Peso molecular |
776.9 g/mol |
Nombre IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H53N2O7P/c1-32(2)48(33(3)4)56(53-27-13-26-47)55-44-30-43(41-28-34-14-11-12-15-35(34)29-42(41)51-7)54-45(44)31-52-46(36-16-9-8-10-17-36,37-18-22-39(49-5)23-19-37)38-20-24-40(50-6)25-21-38/h8-12,14-25,28-29,32-33,43-45H,13,27,30-31H2,1-7H3 |
Clave InChI |
AGWNJLZSKTVYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC6=CC=CC=C6C=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)


![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)



![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)


